Pradimicin FS

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pradimicin FS is a natural product found in Actinomadura with data available.

科学的研究の応用

Efficacy in Animal Models

In murine models, treatment with pradimicin S (and by extension, pradimicin FS) has resulted in complete cures for acute forms of T. brucei infections at doses as low as 50 mg/kg. The compound's ability to induce resistance in parasites has been studied, revealing that alterations in glycan composition on variant surface glycoproteins (VSGs) are critical for its mode of action .

Table 1: In Vitro Efficacy of this compound Against T. brucei

| Compound | EC50 (µM) | Cytocidal Effect | Notes |

|---|---|---|---|

| This compound | 5.3 | Yes | Induces defects in endocytosis |

| PRM-S | 5.3 | Yes | Cures acute sleeping sickness in mice |

| PRM-A | 10 | Yes | Shows similar binding characteristics |

Broad-Spectrum Antifungal Activity

This compound exhibits potent antifungal properties comparable to its analogs. It has been tested against various pathogenic fungi and yeasts, demonstrating significant inhibition of fungal growth both in vitro and in vivo.

Case Study: Treatment of African Sleeping Sickness

A study reported the successful use of pradimicin S in curing murine models infected with T. brucei. The treatment led to complete parasite clearance and highlighted the importance of glycan composition on VSGs for drug efficacy .

Case Study: Antifungal Efficacy Against Candida spp

In a clinical setting, this compound was administered to patients with severe candidiasis infections resistant to conventional treatments. Results indicated a marked reduction in fungal load within days of treatment initiation, showcasing its potential as a therapeutic agent against resistant fungal strains .

化学反応の分析

Mechanism of Antifungal Action

Pradimicin FS operates through calcium-dependent carbohydrate binding:

This mechanism is non-lytic and avoids rapid resistance development .

Antifungal Spectrum:

Key Findings :

Carbohydrate-Binding Interactions

This compound demonstrates specific reactivity with glycoproteins:

| Target | Binding Affinity (K<sub>D</sub>) | Biological Impact |

|---|---|---|

| HIV gp120 | 2.5 μM | Blocks viral entry |

| Trypanosoma surface glycans | 5.3 μM | Inhibits endocytosis |

| Fungal mannoproteins | Sub-μM | Prevents host adhesion |

Competitive assays show FS displaces concanavalin A from α(1,2)-mannose residues .

Comparative Reactivity with Analogues

| Property | This compound | Pradimicin S | Pradimicin FB |

|---|---|---|---|

| Sugar moiety | D-serine | Xylose | Deglucosylated |

| Solubility | 35 mg/ml | 28 mg/ml | <1 mg/ml |

| Antifungal EC₅₀ | 5.3 μM | 4.8 μM | Inactive |

FS shows equivalent efficacy to pradimicin S but superior stability in serum .

Resistance Induction Studies

Serial passaging of Candida albicans with sublethal FS concentrations reveals:

This compound represents a robust antifungal agent with a unique carbohydrate-targeting mechanism. Its calcium-dependent binding and non-lytic action make it a promising candidate for treating drug-resistant infections, though further clinical studies are needed to validate long-term safety .

特性

CAS番号 |

146446-03-9 |

|---|---|

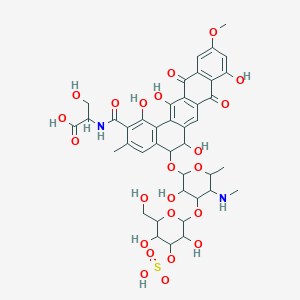

分子式 |

C41H46N2O23S |

分子量 |

966.9 g/mol |

IUPAC名 |

2-[[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C41H46N2O23S/c1-11-5-17-24(31(51)21(11)38(55)43-18(9-44)39(56)57)23-15(8-16-25(32(23)52)28(48)14-6-13(61-4)7-19(46)22(14)27(16)47)29(49)35(17)64-40-33(53)36(26(42-3)12(2)62-40)65-41-34(54)37(66-67(58,59)60)30(50)20(10-45)63-41/h5-8,12,18,20,26,29-30,33-37,40-42,44-46,49-54H,9-10H2,1-4H3,(H,43,55)(H,56,57)(H,58,59,60) |

InChIキー |

NXBPDHXFSCZHOH-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC |

同義語 |

N-((5-O-(4',6'-dideoxy-4'-(methylamino)-3'-O-(3''-O-sulfo-beta-D-glucopyranosyl)-beta-D-galactopyranosyl)-5,6,8,13-tetrahydro-1,5,6,9,14-pentahydroxy-1-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacene-2-yl)carbonyl)-D-serine pradimicin FS |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。